![molecular formula C14H20N2O5S B2609635 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide CAS No. 899739-38-9](/img/structure/B2609635.png)
4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide
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Overview
Description
The compound “4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to dyes .
Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organometallic reagents . The specific reactions that “4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide” can undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high melting points and are usually solid at room temperature .Scientific Research Applications
Bischler–Napieralski Isoquinoline Synthesis
In a study by Doi, Shirai, and Sato (1997), 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide was reacted with phosphorus pentoxide and phosphoryl chloride. This reaction produced dihydroisoquinolines, exploring a novel pathway in the Bischler–Napieralski isoquinoline synthesis, a key process in organic chemistry and pharmacology (Doi, Shirai, & Sato, 1997).
Gastrokinetic Activity and Synthesis
Kato et al. (1992) synthesized a series of benzamides, including derivatives of 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide. They explored these compounds for gastrokinetic activity, contributing to the understanding of gastric emptying mechanisms in pharmacological research (Kato et al., 1992).
Synthesis of Gefitinib
Jin et al. (2005) conducted a study involving the synthesis of Gefitinib, an anti-cancer drug. In this process, 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide played a role in the synthesis pathway, highlighting its importance in the creation of pharmaceutical compounds (Jin et al., 2005).
Neuroleptic Activity Research
Iwanami et al. (1981) synthesized a series of benzamides, including variations of 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide, to evaluate their potential as neuroleptics. This research contributes to the understanding of compounds that could influence treatments for neurological disorders (Iwanami et al., 1981).
Mechanism of Action
properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-13-4-2-12(3-5-13)14(17)15-6-11-22(18,19)16-7-9-21-10-8-16/h2-5H,6-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGMOVRHVUTRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide |
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